N-Isopropylpent-4-yn-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-propan-2-ylpent-4-yn-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-5-6-7-9-8(2)3/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
YRDMOMHLEHJEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC#C |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation of N Isopropylpent 4 Yn 1 Amine Transformations
Catalytic Reaction Mechanisms in Aminoalkyne Conversions
Transition metal catalysis is a cornerstone in the functionalization of aminoalkynes. The choice of metal, its ligand sphere, and reaction conditions can steer the reaction toward various products through distinct mechanistic routes.
The conversion of aminoalkynes is effectively catalyzed by a range of late transition metals and lanthanides, each operating through characteristic mechanisms. mdpi.comacs.orgresearchgate.net
Palladium (Pd): Palladium catalysts are versatile for C-N and C-C bond formation. libretexts.org In the aminoarylation of alkynes, a Pd(0) catalyst, often supported by a specific phosphine (B1218219) ligand like Mandyphos, initiates the cycle. nih.govresearchgate.net The proposed mechanism involves the oxidative addition of an aryl electrophile to the Pd(0) center, creating a π-acidic complex that activates the alkyne for a subsequent regioselective aminopalladation step. nih.govnih.govescholarship.org Palladium is also effective in intramolecular hydroaminocarbonylation to produce lactams. mdpi.com
Copper (Cu): Copper catalysts, particularly Cu(I) complexes, are widely used for hydroamination and cross-dehydrogenative coupling (CDC) reactions. nih.govconicet.gov.ar In intramolecular hydroamination, Cu(I) complexes supported by N-heterocyclic carbene (NHC) ligands are effective. acs.org The mechanism is proposed to involve the insertion of the alkyne into a copper-amide bond, followed by protonolysis to regenerate the catalyst. acs.org For CDC reactions, a Cu(I)/Cu(II) catalytic cycle is often invoked, where the catalyst facilitates the oxidation of the amine to an iminium ion intermediate. nih.govconicet.gov.ar
Gold (Au): Gold catalysts, particularly Au(I) and Au(III) salts, are renowned for their ability to activate alkyne C-C triple bonds, rendering them susceptible to nucleophilic attack. mdpi.comlibretexts.orgencyclopedia.pub In the context of aminoalkyne cyclization, the gold catalyst acts as a soft, π-acidic Lewis acid. It coordinates to the alkyne, enhancing its electrophilicity and facilitating the intramolecular attack by the nitrogen atom. mdpi.comlibretexts.org
Ruthenium (Ru): Ruthenium catalysts can access unique reaction pathways. For instance, in the presence of an oxidant, Ru can catalyze the intramolecular oxidative amidation (lactamization) of alkynylamines. cdmf.org.br A key mechanistic feature is the formation of a Ru-vinylidene intermediate from the terminal alkyne. This intermediate can then be attacked by an external oxidant or, in its absence, undergo intramolecular nucleophilic attack by the amine (hydroamination). cdmf.org.br DFT studies have shown that the chain length between the amine and alkyne is critical for determining which pathway is favored. cdmf.org.br
Lanthanides (Ln): Organolanthanide complexes are highly effective for intramolecular hydroamination/cyclization. mdpi.comnih.govacs.org The catalytic cycle typically begins with the rapid protonolysis of a lanthanide pre-catalyst by the aminoalkyne substrate to form a catalytically active lanthanide-amido species. acs.orgnih.gov The turnover-limiting step is the insertion of the alkyne moiety into the Ln-N bond via a highly organized, seven-membered cyclic transition state. acs.org This is followed by rapid protonolysis of the resulting Ln-C bond by another substrate molecule, which releases the cyclized product and regenerates the active catalyst. acs.orgfigshare.com
Table 1: Overview of Metal Catalyst Roles in Aminoalkyne Transformations
| Catalyst Family | Common Reaction Type(s) | Key Mechanistic Feature(s) |
|---|---|---|
| Palladium (Pd) | Aminoarylation, Hydroaminocarbonylation | Oxidative addition to Pd(0); Aminopalladation. mdpi.comnih.gov |
| Copper (Cu) | Hydroamination, Cross-Dehydrogenative Coupling | Alkyne insertion into Cu-N bond; Iminium ion formation. nih.govacs.org |
| Gold (Au) | Hydroamination, Cyclization | π-activation of alkyne for nucleophilic attack. mdpi.comlibretexts.org |
| Ruthenium (Ru) | Oxidative Lactamization, Hydroamination | Formation of metal-vinylidene intermediates. cdmf.org.br |
| Lanthanides (Ln) | Intramolecular Hydroamination/Cyclization | Insertion of alkyne into Ln-N bond via cyclic transition state. acs.org |
The hydroamination of alkynes is generally a thermodynamically challenging reaction, often being only weakly exergonic and associated with a highly negative entropy of activation, especially for intermolecular versions. researchgate.netwikipedia.org Catalysis is therefore essential to overcome the significant kinetic barriers.
Kinetic studies of the intramolecular hydroamination of an alkynyl alcohol catalyzed by a (IPr)Cu(Me) complex provided specific parameters. The reaction was found to be first-order in the copper catalyst and zero-order in the substrate. An Eyring analysis yielded an activation enthalpy (ΔH‡) of 18.7 kcal/mol and an activation entropy (ΔS‡) of -26 cal/mol·K. acs.org The large negative entropy of activation is consistent with a highly ordered transition state, as suggested by the computational studies on lanthanide systems.
Table 2: Kinetic and Thermodynamic Data for Catalytic Intramolecular Hydroamination
| Catalytic System | Kinetic Order (Substrate) | Kinetic Order (Catalyst) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanistic Implication |
|---|---|---|---|---|---|
| Organolanthanides | - | - | 4.6 (Calculated) | -11.9 (Calculated) | Exothermic insertion via ordered transition state. acs.org |
| (IPr)Cu(Me) | Zero-Order | First-Order | 18.7 (Experimental) | -26 (Experimental) | Highly ordered, associative transition state. acs.org |
Cross-dehydrogenative coupling (CDC) offers an atom-economical method for forming C-C bonds directly from C-H and N-H bonds. rsc.org For the coupling of amines and terminal alkynes, the mechanism is predominantly ionic and often catalyzed by copper salts. nih.govlibretexts.org
A widely accepted pathway involves the initial oxidation of the tertiary amine by a Cu(II) species, which is generated in situ from a Cu(I) pre-catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govconicet.gov.ar This oxidation generates an iminium ion intermediate. Simultaneously, the terminal alkyne reacts with the copper catalyst to form a copper acetylide species. The final step is the nucleophilic addition of the copper acetylide to the electrophilic iminium ion, which forms the propargylamine (B41283) product and regenerates the active catalyst. nih.gov The use of radical scavengers has, in some systems, shown minimal impact, disfavoring a purely radical-based C-H cleavage pathway and supporting the iminium ion mechanism. nih.gov
A sophisticated application of catalysis is the use of an amine as a "traceless directing group." In this strategy, the amine functional group guides a C-C bond formation and is subsequently removed from the final product. nih.govresearchgate.netnih.gov A palladium-catalyzed three-component reaction between an amine, an unactivated alkyne, and an aryl-electrophile exemplifies this approach. nih.govescholarship.orgchemrxiv.org
The catalytic cycle, driven by a Pd(0)/Mandyphos system, begins with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex coordinates the alkyne, activating it. The key step is the regioselective aminopalladation, where the amine adds to the internal carbon of the terminal alkyne, and the palladium adds to the terminal carbon. The regioselectivity is controlled by the steric bulk of the amine. nih.gov Subsequent reductive elimination forms a C-C bond and generates an enamine intermediate, regenerating the Pd(0) catalyst. This enamine is then hydrolyzed during workup to yield an α-aryl ketone, effectively "erasing" the directing amine group from the final product structure. nih.govresearchgate.net
Radical and Concerted Pathways in Alkynylamine Reactivity
While many transformations of alkynylamines are mediated by transition metals through ionic pathways, radical and concerted mechanisms represent alternative modes of reactivity. dalalinstitute.com
A radical pathway has been identified in the tin hydride-mediated carbonylation and cyclization of ω-alkynylamines. nih.govrsc.org The proposed mechanism involves the formation of zwitterionic radical species through the nucleophilic attack of the amine nitrogen onto an α,β-unsaturated acyl radical. This is followed by key steps such as a proton shift and a 1,4-hydrogen shift, which DFT calculations have shown to be feasible under the reaction conditions. nih.gov In cases where the nitrogen substituent can form a stable radical, a substitution-type (SHi) reaction can occur to form the lactam product. nih.gov
Concerted reactions occur in a single step without the formation of intermediates, involving a cyclic rearrangement of electrons. dalalinstitute.comnumberanalytics.com While many complex catalytic cycles are stepwise, individual steps within them can be concerted. For example, the intramolecular [2+2] cycloaddition step proposed in some titanium-catalyzed hydroaminations to form an azametallocycle intermediate is a concerted process. libretexts.org True pericyclic reactions involving the dual functionality of N-Isopropylpent-4-yn-1-amine are less common but mechanistically plausible under specific thermal or photochemical conditions, though they are not the dominant pathways observed in catalytic systems.
Understanding Intramolecular Cyclization Pathways for N-Substituted Alkynylamines
The intramolecular cyclization of N-substituted alkynylamines is one of their most common and synthetically useful transformations, leading to the formation of nitrogen heterocycles. researchgate.net The reaction is often catalyzed by metals like Au, Pd, Ru, Cu, and lanthanides, but can also be promoted by non-metallic reagents. acs.orgcdmf.org.brnih.govorganic-chemistry.org
The mechanistic pathway fundamentally depends on how the alkyne is activated.
External Activation (π-Acid Catalysis): Metals like Au(I) or reagents such as iodine (I₂) activate the alkyne by coordinating to the C-C triple bond. mdpi.combeilstein-journals.org This coordination polarizes the bond, making it highly electrophilic and susceptible to intramolecular nucleophilic attack by the pendant amine. This pathway is typical for electrophilic cyclizations. beilstein-journals.org The regioselectivity of the attack (e.g., 5-exo-dig vs. 6-endo-dig) is a critical consideration, governed by Baldwin's rules and the specific electronic and steric environment. researchgate.net
Amine Activation (Metal-Amide Formation): Catalysts based on early transition metals or lanthanides often operate via an "amido mechanism." acs.orgnih.gov In this pathway, the catalyst first reacts with the amine to form a metal-amide (M-N) bond. The reaction then proceeds via the insertion of the tethered alkyne into this M-N bond, forming a new C-N bond and a C-M bond simultaneously. acs.org Subsequent protonolysis cleaves the C-M bond, releases the heterocyclic product, and regenerates the catalyst. nih.gov
DFT studies on Ru-catalyzed reactions of alkynylamines revealed that the tether length between the alkyne and the amine is a crucial factor determining the chemoselectivity between hydroamination and oxidative lactamization. A shorter tether can favor intramolecular nucleophilic attack (hydroamination), while a longer tether may slow this process enough to allow an intermolecular reaction with an external oxidant to become competitive. cdmf.org.br
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for Aminoalkynes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete carbon and proton framework of N-Isopropylpent-4-yn-1-amine.
High-resolution 1D-NMR spectra provide foundational information regarding the chemical environment of each unique nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, characteristic signals are predicted based on established chemical shift values for similar structural motifs. chemicalbook.comdocbrown.infochemicalbook.com The terminal alkyne proton is expected to appear as a triplet around 2.0 ppm. The protons on the carbon adjacent to the nitrogen (C1 and the isopropyl CH) will be shifted downfield due to the deshielding effect of the nitrogen atom. docbrown.info The isopropyl methyl groups will appear as a doublet, coupled to the methine proton. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. docbrown.info The carbons of the terminal alkyne (C4 and C5) are anticipated in the 70-85 ppm range. oregonstate.edunih.gov Carbons bonded to the nitrogen atom (C1 and the isopropyl CH) are expected to appear around 40-50 ppm. docbrown.infospectrabase.com The effect of the nitrogen atom on the chemical shift decreases as the distance from the atom increases. docbrown.info
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom's chemical environment. For secondary amines like this compound, the ¹⁵N chemical shift is expected to fall within a characteristic range for aliphatic amines, helping to confirm the nature of the nitrogen substitution. mdpi.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H on C5 (≡CH) | ~2.0 | t | 1H |
| H on C4 (-C≡C-H ) | ~2.2 | m | 2H |
| H on C3 (-CH₂-) | ~1.7 | m | 2H |
| H on C1 (-CH₂-N) | ~2.7 | t | 2H |
| H on Isopropyl CH | ~2.9 | sept | 1H |
| H on Isopropyl CH₃ | ~1.1 | d | 6H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (≡CH) | ~69 |
| C4 (-C ≡CH) | ~83 |
| C3 | ~15 |
| C2 | ~32 |
| C1 (-CH₂-N) | ~49 |
| Isopropyl CH | ~48 |
2D-NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. e-bookshelf.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between:
The isopropyl methine proton and the isopropyl methyl protons.
The protons on C1 and C2.
The protons on C2 and C3.
The protons on C3 and the terminal alkyne proton on C5 (a weak, long-range coupling).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure of this compound. columbia.edu For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~49 ppm, confirming the -CH₂-N group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bonds) correlations between carbon and proton atoms. sdsu.educolumbia.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure would include:
A cross-peak between the isopropyl methine proton and the C1 carbon, confirming the N-isopropyl group is attached to the pentynylamine chain.
Correlations from the protons on C1 to carbons C2 and C3.
Correlations from the terminal alkyne proton (H5) to carbons C3 and C4, confirming the position of the triple bond.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a fingerprint of the functional groups present. researchgate.net For a secondary amine, a single N-H stretching peak is expected. spectroscopyonline.commasterorganicchemistry.com
Key Predicted FT-IR Absorptions for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Strong |
| Secondary Amine | N-H Stretch | ~3300-3350 | Weak-Medium, Broad |
| Alkane | C-H Stretch | ~2850-2960 | Strong |
| Alkyne | C≡C Stretch | ~2100-2150 | Weak-Medium, Sharp |
| Amine | N-H Bend | ~1550-1650 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. edinst.com While the C≡C stretch is often weak in the IR spectrum of terminal alkynes, it typically produces a strong and sharp signal in the Raman spectrum. scifiniti.com This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functional group in this compound. edinst.comlibretexts.org Symmetrically substituted or less polar bonds tend to be more Raman active.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., LRMS, HRMS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and deduce structural information from fragmentation patterns. miamioh.edu
Low-Resolution Mass Spectrometry (LRMS): LRMS provides the nominal molecular weight. For this compound (C₈H₁₅N), the molecular ion peak [M]⁺ would be observed at an m/z of 125. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, resonance-stabilized iminium cation.
Two primary alpha-cleavage fragmentations are expected:
Loss of a propyl-alkyne radical (•C₅H₇) to give a fragment at m/z 58.
Loss of an ethyl radical (•C₂H₅) from the isopropyl group to give a fragment at m/z 96.
The most abundant fragment is typically formed by the loss of the largest possible radical, suggesting the fragment at m/z 58 would be a major peak in the spectrum.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the exact molecular formula. unite.edu.mk This can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula C₈H₁₅N by matching the experimentally measured exact mass to the calculated value.
Predicted Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [C₈H₁₅N]⁺ | 125.1204 | Molecular Ion [M]⁺ |
| [C₃H₈N]⁺ | 58.0657 | Alpha-cleavage: Loss of •C₅H₇ |
X-ray Crystallography for Solid-State Molecular Structure Determination (applicable to crystalline derivatives)
Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline lattice. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. While this compound is a liquid under standard conditions, its crystalline derivatives—such as salts (e.g., hydrochlorides, picrates) or coordination complexes with metal centers—can be subjected to X-ray diffraction analysis.
The methodology involves several key steps. First, a high-quality single crystal of a suitable derivative is grown. This is often the most challenging step, requiring careful control of conditions like solvent, temperature, and concentration. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. nih.gov
By analyzing the positions and intensities of these diffracted beams, the electron density distribution within the crystal's unit cell can be calculated. This electron density map is then interpreted to build a molecular model, assigning atomic positions to regions of high electron density. The final model is refined to achieve the best possible fit between the calculated and observed diffraction data, yielding a highly accurate molecular structure. nih.govresearchgate.net
Although no crystal structure for a derivative of this compound is publicly available, the data obtained from such an analysis would be presented in a standardized format. The table below illustrates the type of crystallographic data that would be determined, using the published data for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine as a representative example of a nitrogen-containing heterocyclic compound. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C11H11N3O5 |
| Formula Weight | 265.22 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 5.1041 (3) |
| b (Å) | 7.7519 (4) |
| c (Å) | 14.7974 (8) |
| β (°) | 97.088 (5) |
| Volume (ų) | 581.19 (6) |
| Z (Molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.516 |
| Final R-value | 0.0429 |
Complementary Spectroscopic Techniques (e.g., UV-Vis, EPR, XPS)
Beyond the foundational techniques of NMR, IR, and mass spectrometry, a suite of other spectroscopic methods can provide deeper insights into the electronic structure, radical chemistry, and elemental composition of aminoalkynes like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For organic molecules, the absorbing groups are known as chromophores. In this compound, the principal chromophores are the amine nitrogen with its non-bonding (n) electrons and the carbon-carbon triple bond (alkyne) with its π-electrons.
The expected electronic transitions and their typical absorption regions are:
n → σ *: This transition involves exciting a non-bonding electron from the nitrogen atom into an antibonding sigma orbital. It is typically a high-energy transition, occurring in the far-UV region (below 200 nm), and is often difficult to observe with standard spectrometers. msu.edu
π → π : This transition excites an electron from a π bonding orbital to a π antibonding orbital within the alkyne group. For isolated alkynes, this is also a high-energy transition, usually appearing below 200 nm.
While the parent compound may not show strong absorption in the routine UV-Vis range (200-800 nm), this technique is highly valuable for monitoring reactions. avantes.comresearchgate.net If the aminoalkyne undergoes a transformation that creates a more extended conjugated system (e.g., through cyclization or polymerization), a significant bathochromic (red) shift will occur, moving the absorption maximum to a longer, more readily observable wavelength. azooptics.com
| Chromophore | Transition | Approximate λmax (nm) | Intensity (ε) |
|---|---|---|---|
| R-NH2 (Amine) | n → σ | ~195 | Low-Medium |
| R-C≡C-R' (Alkyne) | π → π | ~170 | High |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically designed to detect and characterize species with one or more unpaired electrons, such as free radicals. unibo.itbruker.com While this compound is a diamagnetic, closed-shell molecule and therefore EPR-silent, this technique is indispensable for investigating reaction mechanisms that may involve radical intermediates.
For instance, certain catalytic or photochemical reactions involving aminoalkynes could proceed via nitrogen-centered or carbon-centered radicals. mdpi-res.comresearchgate.net If such a paramagnetic intermediate is formed, EPR spectroscopy can provide detailed information about its electronic structure. The analysis of the EPR spectrum yields the g-value and hyperfine coupling constants, which can help identify the specific radical species and map the distribution of the unpaired electron's spin density over nearby magnetic nuclei (e.g., ¹⁴N, ¹H). unibo.itrsc.org
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within a material. nih.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state. xpsfitting.com
For this compound, XPS analysis would focus on the C 1s and N 1s regions. The N 1s spectrum is particularly informative. The binding energy of the core electrons of the amine nitrogen atom will have a characteristic value. If the compound undergoes a reaction—for example, protonation to form an ammonium (B1175870) salt (R-NH₂⁺-), oxidation, or conversion to an imine or nitrile—the N 1s binding energy will shift to a different value, allowing for the clear identification of the new functional group. xpsfitting.comaip.org This makes XPS a valuable tool for studying the surface chemistry of materials functionalized with this aminoalkyne.
| Nitrogen Functional Group | Typical Binding Energy (eV) |
|---|---|
| Amine (-NH2) | ~399.0 - 400.5 |
| Imine (-C=N-) | ~398.5 - 399.5 |
| Nitrile (-C≡N) | ~399.0 - 400.0 |
| Protonated/Quaternary Amine (-N⁺R₃) | ~401.5 - 403.5 |
| Nitrogen Oxides (N-Ox) | > 403.0 |
Computational Chemistry and Theoretical Investigations of N Isopropylpent 4 Yn 1 Amine
Density Functional Theory (DFT) Calculations for Molecular Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. scispace.comnih.govresearchgate.net It is used to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in N-Isopropylpent-4-yn-1-amine must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. nih.govnih.gov
Due to the rotational freedom around its single bonds, this compound can exist in several different spatial arrangements, or conformations. A thorough conformational analysis using DFT would identify all stable conformers and calculate their relative energies to determine the most prevalent structure, known as the global minimum.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | Extended alkyl chain, anti-periplanar | 0.00 (Global Minimum) |
| Conformer B | Gauche interaction in the alkyl chain | +0.85 |
| Conformer C | Rotation around the C-N bond | +1.20 |
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-system of the alkyne group, which are the most electron-rich regions. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.govresearchgate.net
Table 2: Hypothetical Frontier Orbital Energies for this compound Calculated in the gas phase.
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | -8.95 |
| LUMO Energy | +1.50 |
| HOMO-LUMO Gap (ΔE) | 10.45 |
To further refine predictions of reactivity, DFT is used to calculate various reactivity descriptors. Fukui functions are employed to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
A more intuitive tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov MEP maps use a color scale to indicate charge distribution: electron-rich regions with negative potential (prone to electrophilic attack) are typically colored red, while electron-poor regions with positive potential (prone to nucleophilic attack) are colored blue. researchgate.netresearchgate.netwolfram.com For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen lone pair and the alkyne's triple bond, highlighting them as the primary sites for interaction with electrophiles like protons.
DFT is instrumental in modeling the mechanisms of chemical reactions. By mapping the energy of a system as it transforms from reactants to products, a reaction energy profile can be constructed. khanacademy.org A key point on this profile is the transition state, which is the structure at the highest energy point along the reaction pathway. mdpi.com
Characterizing the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), a critical factor in reaction kinetics. For example, a DFT study could model the protonation of the amine or an addition reaction across the alkyne, providing a detailed energetic map of the entire process.
Table 3: Hypothetical Energy Profile for a Reaction of this compound Illustrative reaction: Amine protonation by H+.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Amine + H+) | 0.0 |
| Transition State | +2.5 |
| Product (Protonated Amine) | -250.0 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, showing how it folds and changes shape at a given temperature.
Furthermore, MD simulations are particularly powerful for investigating solvation effects. nih.gov By explicitly including solvent molecules (such as water) in the simulation box, one can observe how the solvent interacts with the amine. These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the amine and the solvent, and how the solvent influences the conformational preferences of the molecule. researchgate.netrsc.org
Quantum Chemical Calculations for Validation of Experimental Observations
A crucial application of quantum chemical calculations is the validation and interpretation of experimental data. mdpi.com Theoretical results can be directly compared with spectroscopic measurements to confirm the identity and structure of a synthesized compound.
For instance, DFT can be used to calculate the vibrational frequencies of this compound. These calculated frequencies can then be compared to an experimental infrared (IR) spectrum. A good correlation between the calculated and experimental spectra provides strong evidence that the correct molecule has been synthesized and its lowest-energy conformation has been properly identified. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to aid in the assignment of spectral peaks. researchgate.netnih.gov
Table 4: Hypothetical Comparison of Calculated and Experimental Data
| Property | Calculated Value | Experimental Value |
|---|---|---|
| C≡C Stretch Frequency (cm⁻¹) | 2125 | 2120 |
| ¹H NMR Shift (N-H proton, ppm) | 1.85 | 1.90 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In the structural elucidation of novel compounds such as this compound, a synergistic approach combining experimental spectroscopy with computational chemistry provides a powerful tool for confirmation and detailed analysis. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting spectroscopic parameters. rsc.orgnih.gov These predictions, when compared with experimental data, can validate the proposed molecular structure and offer deeper insights into its electronic and conformational properties.
The primary spectroscopic methods used for the characterization of organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational models can predict ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies observed in an IR spectrum.
Methodology of Computational Prediction
The prediction of spectroscopic parameters for this compound would typically involve a multi-step computational workflow. Initially, the 3D geometry of the molecule is optimized to find its most stable conformation. This is often achieved using a DFT method, such as B3LYP, paired with an appropriate basis set (e.g., 6-31G(d)). github.io Following geometry optimization, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). nih.govmdpi.com For IR spectra, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates.
It is important to note that calculated spectroscopic values often exhibit systematic errors. Therefore, they are frequently scaled or corrected to improve the correlation with experimental data. nih.gov
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic environment of each nucleus. Protons and carbons attached to or near the electronegative nitrogen atom are expected to be deshielded and resonate at a higher chemical shift (downfield). libretexts.org Conversely, the terminal alkyne proton is known to be relatively shielded due to the magnetic anisotropy of the triple bond. libretexts.org
Below is a comparison of hypothetical experimental ¹H NMR data with theoretical predictions for this compound.
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 (CH) | 2.85 | 2.78 |
| H-2 (CH₂) | 1.65 | 1.60 |
| H-3 (CH₂) | 2.30 | 2.25 |
| H-5 (≡CH) | 2.05 | 1.98 |
| H-6 (NH) | 1.20 | 1.15 |
| H-7 (CH) | 2.95 | 2.89 |
Similarly, the ¹³C NMR chemical shifts can be predicted and compared. The sp-hybridized carbons of the alkyne group have characteristic chemical shifts, as do the carbons alpha to the nitrogen atom.
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | 49.5 | 48.8 |
| C-2 | 30.2 | 29.7 |
| C-3 | 15.8 | 15.2 |
| C-4 | 82.1 | 81.5 |
| C-5 | 69.3 | 68.7 |
| C-7 | 48.6 | 48.0 |
The close agreement between the predicted and hypothetical experimental values in these tables would serve to confirm the structural assignment of this compound. Any significant deviations could suggest conformational effects or the influence of intermolecular interactions not fully accounted for in the computational model.
Infrared (IR) Spectroscopy
Computational chemistry can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in an IR spectrum. The key functional groups—the terminal alkyne (C≡C and ≡C-H) and the secondary amine (N-H)—have characteristic vibrational modes. libretexts.org
The terminal alkyne typically shows a sharp, weak to medium C≡C stretching vibration around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretch around 3300 cm⁻¹. orgchemboulder.com The N-H stretching vibration of a secondary amine appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. wpmucdn.com
Table 3: Comparison of Predicted and Experimental IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| ≡C-H stretch | 3310 | 3305 | Strong, Sharp |
| N-H stretch | 3350 | 3345 | Medium |
| C-H stretch (sp³) | 2970-2860 | 2965-2855 | Strong |
| C≡C stretch | 2125 | 2120 | Weak, Sharp |
| N-H bend | 1570 | 1565 | Medium |
The comparison between the calculated and experimental IR frequencies allows for the assignment of the observed absorption bands to specific molecular vibrations. The accuracy of these predictions further validates the molecular structure and provides a more complete vibrational picture of the molecule.
Chemical Transformations and Advanced Functionalization of N Isopropylpent 4 Yn 1 Amine
Click Chemistry Applications of the Terminal Alkyne Moiety
"Click chemistry" describes a class of reactions known for being high-yielding, wide in scope, and simple to perform, often under benign conditions. organic-chemistry.org The terminal alkyne of N-Isopropylpent-4-yn-1-amine is an ideal substrate for several such reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. organic-chemistry.org This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The terminal alkyne of this compound can readily participate in CuAAC, allowing for its covalent linkage to any molecule bearing an azide group.
The reaction is catalyzed by a copper(I) source, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.orgmdpi.com The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. organic-chemistry.org The process is significantly accelerated compared to the uncatalyzed thermal reaction and exhibits remarkable regioselectivity, exclusively yielding the 1,4-triazole isomer. organic-chemistry.org To prevent catalyst degradation and protect sensitive substrates, especially in biological applications, copper-chelating ligands are often employed. nih.gov
Table 1: Representative Conditions for CuAAC Reactions
| Catalyst System | Reducing Agent | Ligand | Solvent | Temperature | Ref |
| CuI | None | N,N-dimethylethylenediamine | 1ChCl/2Gly | 75 °C | mdpi.com |
| CuSO₄ | Sodium Ascorbate | None | Deep Eutectic Solvents | 85 °C | mdpi.com |
| CuBr or Polynuclear Cu(I) complexes | None | NHC-based polydentate ligands | Neat or various solvents | Room Temp | nih.gov |
| Cu(I) salts | Sodium Ascorbate | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Aqueous Buffer | Room Temp | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Contexts
For applications in living systems where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) serves as a powerful, copper-free alternative. wikipedia.orgescholarship.org This reaction is a key tool in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org
In SPAAC, the terminal alkyne of a molecule like this compound would react with a strained cyclooctyne derivative, rather than a simple azide. The high ring strain of the cyclooctyne (e.g., DIFO, DBCO) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govnih.gov While SPAAC avoids copper-induced toxicity, its reaction kinetics can be slower than those of CuAAC. nih.gov The choice between CuAAC and SPAAC therefore depends on the specific requirements of the application, balancing speed against biocompatibility. researchgate.net
Thiol-Yne Click Reactions
The thiol-yne reaction is another efficient click reaction that involves the addition of a thiol (-SH) to an alkyne. wikipedia.org This process is typically a radical-mediated hydrothiolation, often initiated by light or a radical initiator, and proceeds with anti-Markovnikov selectivity. wikipedia.orgnih.gov The terminal alkyne of this compound can react with a thiol to form a vinyl sulfide.
The reaction can be controlled to yield either a mono-addition product or a di-addition product (1,2-disulfide or 1,1-dithioacetal), depending on the stoichiometry and reaction conditions. wikipedia.org This versatility makes the thiol-yne reaction a valuable tool for materials synthesis, polymer modification, and the construction of complex molecular architectures. nih.govrsc.orgusm.edu The reaction is highly efficient and tolerant of many functional groups, qualifying it as a robust click chemistry method. nih.gov
Post-Synthetic Modifications and High-Throughput Derivatization Strategies
The bifunctional nature of this compound, possessing both a reactive alkyne and a nucleophilic secondary amine, makes it an excellent candidate for post-synthetic modification and high-throughput derivatization strategies. After an initial transformation utilizing the alkyne moiety—for instance, attaching it to a polymer backbone or a surface via a click reaction—the secondary amine remains available for further functionalization.
This secondary amine can be derivatized using a variety of reagents to introduce new functionalities or modify the molecule's properties. Common derivatization reactions for secondary amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reaction with isocyanates: To form ureas.
These subsequent modifications are central to high-throughput screening and late-stage functionalization in drug discovery, where diverse libraries of analogs are created from a common scaffold to explore structure-activity relationships. nih.govresearchgate.net Automated, high-throughput synthesis platforms can rapidly generate hundreds of derivatives from a bifunctional core molecule, accelerating the discovery of new bioactive compounds. nih.govyoutube.comstrath.ac.uk For analytical purposes, derivatization of the amine with fluorescent tags like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can enhance detection sensitivity in techniques like HPLC. libretexts.org
Cyclization Reactions Leading to Diverse Nitrogen-Containing Heterocycles
The structure of this compound serves as a valuable starting point for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. mdpi.comwikipedia.org
Synthesis of Pyrrolidine and Pyrrolidinone Derivatives
Pyrrolidine is a saturated five-membered nitrogen-containing heterocycle that forms the core of many biologically active compounds. wikipedia.orgnih.gov While this compound cannot cyclize directly, it can be readily converted into a precursor for pyrrolidine synthesis. For example, N-alkylation with an allyl halide would transform it into an N-tethered 1,6-enyne. Such enynes are known substrates for reductive cyclization reactions catalyzed by transition metals like iron or titanium to yield substituted pyrrolidine derivatives. organic-chemistry.org
Pyrrolidinones (or γ-lactams) are another important class of heterocycles. nih.gov The synthesis of pyrrolidinones often involves the cyclization of γ-amino esters. nih.gov Through a series of transformations, the pentynyl chain of this compound could potentially be elaborated into a carboxylic acid or ester functionality at the appropriate position, followed by intramolecular cyclization to form a pyrrolidinone ring. Various synthetic methods exist for producing these valuable heterocyclic structures from diverse starting materials. nih.govorganic-chemistry.orggoogle.commdpi.comenamine.net
Table 2: Selected Methods for Pyrrolidine Synthesis from Amine Precursors
| Reaction Type | Catalyst/Reagent | Precursor Type | Product | Ref |
| N-Heterocyclization | Cp*Ir complex | Primary Amine + Diol | Cyclic Amine | organic-chemistry.org |
| Reductive Cyclization | FeCl₂/Et₂Zn/MgBr₂ | N-tethered 1,6-enyne | Pyrrolidine Derivative | organic-chemistry.org |
| Intramolecular C-H Amination | Palladium catalyst | Picolinamide (PA) protected amine | Pyrrolidine | organic-chemistry.org |
| Intramolecular Nitrene Insertion | Dirhodium catalyst | Alkyl Azide | N-unprotected Pyrrolidine | organic-chemistry.org |
Formation of Indoline and Quinolone Scaffolds
The core structure of this compound, containing a terminal alkyne and a secondary amine, presents a versatile precursor for the synthesis of heterocyclic scaffolds like indolines and quinolones through intramolecular cyclization reactions. These transformations are often facilitated by transition metal catalysts, such as palladium and gold, which activate the alkyne moiety towards nucleophilic attack by the amine.
Indoline Synthesis:
The synthesis of indoline scaffolds from alkynylamines can be achieved through palladium-catalyzed intramolecular C-H amination. nih.govnih.govresearchgate.net For a derivative of this compound to undergo this transformation, an aryl group must be attached to the nitrogen atom, positioning an aromatic C-H bond in proximity to the alkyne. The general mechanism involves the activation of the C-H bond by a palladium catalyst, followed by migratory insertion of the alkyne and subsequent reductive elimination to furnish the indoline ring system. While direct experimental data for this compound in this specific reaction is not available, the established methodology for related o-alkynylanilines provides a strong precedent for its potential application. organic-chemistry.orgresearchgate.netmdpi.comgoogle.com
Gold catalysts have also been shown to be effective in the cascade cyclization of 2-alkynyl-N-propargylanilines, leading to the formation of complex fused indolines. nih.govnih.govscispace.comresearchgate.net This type of reaction proceeds through the gold-catalyzed activation of the alkyne, followed by an intramolecular attack of the aniline nitrogen, rearrangement, and subsequent cyclization to construct the indoline core. The specific substitution pattern on the aniline and the alkyne chain influences the reaction pathway and the final product structure.
Quinolone Synthesis:
The synthesis of quinolone scaffolds can be envisioned through the cyclization of N-alkynyl anilines. Palladium-catalyzed cyclization of propargylamines is a known method for generating functionalized quinoline heterocycles. mdpi.com By analogy, a suitably functionalized derivative of this compound could undergo a similar transformation. The reaction typically involves the palladium-catalyzed activation of the alkyne, followed by an intramolecular attack of the aniline nitrogen and subsequent aromatization to yield the quinolone core. The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, play a crucial role in directing the reaction towards the desired quinolone product.
The following table outlines plausible reaction conditions for the formation of indoline and quinolone scaffolds based on related literature.
| Scaffold | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Indoline | Pd(OAc)₂ / PPh₃ | Toluene | 100-120 | 60-85 |
| Indoline | IPrAuCl / AgSbF₆ | THF | 60 | 70-90 |
| Quinolone | Pd(PPh₃)₄ / CuI | DMF | 80-100 | 55-80 |
Regioselective Lactam Formation from Alkynylamines
The transformation of alkynylamines, such as this compound, into lactams represents a significant synthetic strategy for the creation of cyclic amides, which are prevalent motifs in many biologically active molecules. wikipedia.org This can be achieved through metal-catalyzed intramolecular hydroamidation or oxidative amidation, where the regioselectivity of the cyclization is a key consideration.
Palladium-catalyzed intramolecular hydroamidation of amidoalkynes is a well-established method for the synthesis of lactams. organic-chemistry.orgnih.gov This process would first require the acylation of the nitrogen atom of this compound to form an amidoalkyne. The subsequent palladium-catalyzed reaction, typically in the presence of a phosphine (B1218219) ligand and a proton source, proceeds via hydropalladation of the alkyne followed by intramolecular nucleophilic attack of the amide nitrogen. The regioselectivity of the hydropalladation step determines the size of the resulting lactam ring. For an amido derivative of this compound, a 6-exo-dig cyclization would lead to the formation of a δ-lactam.
Ruthenium-catalyzed oxidative lactamization offers an alternative route. acs.org This method involves the reaction of an alkynylamine with an external oxidant in the presence of a ruthenium catalyst. The reaction is believed to proceed through a Ru-vinylidene intermediate, which is then oxidized. The subsequent intramolecular nucleophilic attack of the amine leads to the formation of the lactam. The chain length between the amine and the alkyne is a critical factor in determining the feasibility and outcome of this reaction, with medium-sized rings often being favored.
The table below summarizes representative conditions for these transformations.
| Reaction Type | Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Product |
| Intramolecular Hydroamidation | Pd(PPh₃)₄ | PhCOOH | 1,4-Dioxane | 100 | δ-Lactam |
| Oxidative Lactamization | [RuCl₂(p-cymene)]₂ | 4-Picoline N-oxide | Toluene | 110 | ε-Lactam |
Generation of Imines and Enamines from Alkynylamines
This compound, being a primary amine, readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. lumenlearning.comchemistrysteps.com The alkyne functionality in this compound is not expected to interfere with this transformation under standard imine-forming conditions. The resulting imine will contain the pent-4-yn-1-yl group attached to the nitrogen atom of the C=N double bond.
The general reaction is as follows:
R-CHO + H₂N-CH₂(CH₂)₂C≡CH → R-CH=N-CH₂(CH₂)₂C≡CH + H₂O
Enamine formation, in contrast, typically occurs from the reaction of aldehydes or ketones with secondary amines. wikipedia.orgmakingmolecules.commasterorganicchemistry.comlibretexts.org Since this compound is a primary amine, the formation of a stable enamine is not the primary outcome. The intermediate iminium ion formed after the initial condensation has a proton on the nitrogen, which is readily lost to form the more stable imine. chemistrysteps.com
The table below provides typical conditions for imine formation.
| Carbonyl Compound | Catalyst | Solvent | Temperature | Product |
| Aldehyde (e.g., Benzaldehyde) | Acetic Acid (cat.) | Toluene | Reflux (with Dean-Stark trap) | N-Benzylidene-N-isopropylpent-4-yn-1-amine |
| Ketone (e.g., Acetone) | p-Toluenesulfonic acid (cat.) | Benzene | Reflux (with Dean-Stark trap) | N-(Propan-2-ylidene)-N-isopropylpent-4-yn-1-amine |
Polymerization Strategies Incorporating this compound Units for Conjugated Polymer Networks
The bifunctional nature of this compound, possessing both a primary amine and a terminal alkyne, makes it a valuable monomer for the synthesis of conjugated polymer networks. oup.com These polymers, which feature alternating single and multiple bonds along their backbone, often exhibit interesting electronic and optical properties.
One prominent strategy for incorporating this compound into a conjugated polymer is through polyaddition reactions with diynes. researchgate.net The nucleophilic addition of the primary amine to the electron-deficient triple bonds of a suitable diyne monomer can lead to the formation of a conjugated polymer with vinyleneamine linkages. The reaction can be initiated by a base or a transition metal catalyst. The properties of the resulting polymer, such as its solubility, thermal stability, and conjugation length, can be tuned by the choice of the comonomer and the polymerization conditions.
Furthermore, the terminal alkyne group of this compound can participate in various alkyne-based polymerizations, such as Glaser-Hay coupling or Sonogashira coupling, if appropriately derivatized. oup.com For instance, after conversion of the amine to a non-nucleophilic group, the terminal alkyne could be homocoupled or cross-coupled with other diynes or aryl halides to form poly(aryleneethynylene)s.
A potential polymerization reaction is the amino-yne click polymerization, where a diyne reacts with a diamine. In this context, this compound could be used as a comonomer with a diyne and a diamine to introduce specific functionalities and control the polymer architecture.
The table below outlines some possible polymerization strategies.
| Polymerization Type | Comonomer | Catalyst/Initiator | Resulting Polymer Structure |
| Polyaddition | 1,4-Diethynylbenzene | Base (e.g., t-BuOK) | Poly(vinyleneamine) derivative |
| Sonogashira Polycondensation | 1,4-Diiodobenzene | Pd(PPh₃)₄ / CuI | Poly(aryleneethynylene) with pendant isopropylamino groups |
Synthetic Utility in the Construction of Complex Chemical Scaffolds
N-Isopropylpent-4-yn-1-amine as a Pivotal Building Block for Fine Chemicals and Advanced Intermediates
This compound serves as a crucial precursor in the synthesis of a diverse range of fine chemicals and advanced intermediates, primarily due to the reactivity of its terminal alkyne and secondary amine functionalities. Propargylamines, the class of compounds to which this compound belongs, are widely recognized for their role in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net
The terminal alkyne moiety can readily participate in various coupling reactions, such as the Sonogashira, and A3 (aldehyde-alkyne-amine) coupling reactions, allowing for the facile introduction of aryl, vinyl, or other organic substituents. tandfonline.comphytojournal.commdpi.com For instance, a palladium-catalyzed Sonogashira coupling of this compound with an aryl halide could yield a variety of substituted aryl propargylamines, which are important intermediates in medicinal chemistry. tandfonline.comresearchgate.net
Furthermore, the combined presence of the amine and alkyne groups allows for intramolecular cyclization reactions to form valuable heterocyclic scaffolds like pyrroles and quinolines. mdpi.comresearchgate.net These reactions can be catalyzed by various transition metals, highlighting the versatility of this building block in generating molecular complexity from simple starting materials. nih.gov The A3 coupling reaction, a powerful one-pot synthesis of propargylamines, further underscores the utility of aminoalkynes in generating diverse molecular scaffolds. phytojournal.commdpi.comrsc.orgresearchgate.netresearchgate.net
Table 1: Potential Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System | Potential Product Class |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst | Aryl/Vinyl-substituted propargylamines |
| A3 Coupling | Aldehyde, (self-coupling) | Metal catalyst (e.g., Cu, Ru, Au) | Substituted propargylamines |
Integration into Multi-Step Synthetic Sequences for Complex Molecular Targets
The strategic incorporation of this compound into multi-step synthetic sequences enables the construction of complex and biologically active molecules. Its bifunctional nature allows for sequential or orthogonal functionalization, providing chemists with a powerful tool for convergent synthesis. youtube.comyoutube.comyoutube.com
For example, the terminal alkyne can be utilized in the initial steps of a synthesis to introduce a key structural motif via a coupling reaction. The resulting intermediate can then undergo further transformations, with the secondary amine being masked or participating in subsequent reactions. The alkyne itself can serve as a linchpin for the construction of conjugated enynes or arylalkynes, which are common features in natural products and pharmaceuticals. libretexts.orgthebookloft.com
The versatility of the propargylamine (B41283) moiety is further demonstrated by its use as a precursor to other functional groups. For instance, the alkyne can be selectively reduced to either a cis- or trans-alkene, or even fully saturated to an alkyl chain, allowing for precise control over the stereochemistry and saturation level of the target molecule. This level of control is crucial in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). bloomtechz.comnbinno.com
Table 2: Illustrative Multi-Step Sequence Involving this compound
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Sonogashira Coupling | Aryl-I, Pd(PPh₃)₂, CuI, Et₃N | N-Isopropyl-N-(5-arylpent-4-yn-1-yl)amine |
| 2 | Partial Reduction | H₂, Lindlar's catalyst | (Z)-N-Isopropyl-N-(5-arylpent-4-en-1-yl)amine |
Chemo-Enzymatic Approaches Utilizing Aminoalkyne Substrates in Stereoselective Transformations
Chemo-enzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure compounds, and aminoalkynes like this compound are potential substrates for such transformations. nih.govresearchgate.net Specifically, the secondary amine group can be a target for enzymatic kinetic resolution. organic-chemistry.orgresearchgate.net
Dynamic kinetic resolution (DKR) is a particularly efficient chemo-enzymatic process that can theoretically convert a racemic mixture entirely into a single enantiomer of a product. nih.govorganic-chemistry.org In the context of this compound, a DKR process could involve the lipase-catalyzed acylation of one enantiomer of the amine, coupled with an in-situ racemization of the unreacted enantiomer using a metal catalyst. This would allow for the high-yield synthesis of an enantiomerically enriched acylated product, which can then be deacylated to afford the desired enantiopure amine.
Table 3: Hypothetical Chemo-Enzymatic Resolution of this compound
| Step | Transformation | Catalyst/Enzyme | Outcome |
|---|---|---|---|
| 1 | Racemization | Metal catalyst (e.g., Ru-based) | Interconversion of (R)- and (S)-enantiomers |
| 2 | Enantioselective Acylation | Lipase (B570770) (e.g., CALB) | Selective acylation of one enantiomer |
| 3 | Separation | Chromatographic methods | Isolation of enantiomerically pure acylated product |
Contribution to Functional Materials Science through Aminated Polymer Synthesis
The incorporation of amine functionalities into polymers can impart a range of desirable properties, including altered solubility, pH-responsiveness, and the ability to coordinate with metal ions. This compound, with its polymerizable alkyne group and functional amine, is a promising monomer for the synthesis of such functional materials. revmaterialeplastice.rorsc.org
The terminal alkyne can undergo polymerization through various methods, including those catalyzed by transition metals, to form a polyalkyne backbone. The pendant N-isopropylamine groups would then be regularly spaced along the polymer chain, providing sites for further functionalization or for direct interaction with the environment. For instance, these amine groups could be protonated at low pH, leading to a change in the polymer's conformation or solubility, making it a candidate for drug delivery systems or sensors.
Furthermore, the propargylamine moiety itself can be a key component in the synthesis of high-performance polymers like polybenzoxazines. rsc.org The use of propargylamine as the amine source in benzoxazine (B1645224) synthesis can lead to resins with lower polymerization temperatures, which is advantageous for processing and applications. The resulting polymers often exhibit excellent thermal stability and mechanical properties.
Table 4: Potential Polymerization and Functionalization of this compound
| Polymerization Method | Resulting Polymer Structure | Potential Application |
|---|---|---|
| Transition Metal-Catalyzed Polymerization | Polyalkyne with pendant N-isopropylamine groups | pH-responsive materials, metal-chelating polymers |
| Benzoxazine Resin Formation (with a phenol (B47542) and formaldehyde) | Polybenzoxazine with propargyl-derived linkages | High-performance thermosets, composites |
Future Research Directions and Emerging Areas in Aminoalkyne Chemistry
Development of Novel and Sustainable Catalytic Systems for Aminoalkyne Transformations
The transformation of aminoalkynes is heavily reliant on catalytic systems, and a major thrust of future research will be the development of more sustainable and efficient catalysts. wise-materials.orgnih.govrsc.orgrsc.org While precious metals like palladium, platinum, and gold have demonstrated significant utility in activating the C-C triple bond of aminoalkynes for various transformations, their cost and environmental concerns are driving the search for alternatives. wise-materials.orgmdpi.comepfl.ch
Key areas of development in sustainable catalysis for aminoalkynes include:
Earth-Abundant Metal Catalysts: There is a growing interest in utilizing first-row transition metals such as copper, nickel, and cobalt, which are more abundant and less expensive than their precious metal counterparts. nih.govrsc.orgrsc.orgencyclopedia.pub For instance, copper salts have been shown to be effective catalysts in reactions involving propargylamine (B41283). encyclopedia.pub The development of well-defined catalyst systems based on these metals, with tailored ligand spheres, will be crucial for achieving high selectivity and reactivity in transformations involving N-substituted aminoalkynes like N-Isopropylpent-4-yn-1-amine.
Heterogeneous and Recyclable Catalysts: To enhance the sustainability of chemical processes, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a high priority. wise-materials.orgnih.gov Materials such as cellulose, metal-organic frameworks (MOFs), and silica-supported nanoparticles are being investigated as supports for catalytically active metals. wise-materials.orgnih.gov These systems offer the potential for more environmentally friendly and economically viable industrial applications of aminoalkyne chemistry. nih.govrsc.org
Metal-Free Catalysis: An emerging area is the use of metal-free catalytic systems, which can involve organocatalysts or even non-conventional activation methods. For example, the use of a Deep Eutectic Solvent (DES) that can act as both a solvent and a Brønsted acid catalyst has been reported for certain transformations, avoiding the need for volatile organic compounds and additional acid catalysts. researchgate.net Exploring such metal-free conditions for reactions of this compound could lead to greener synthetic routes. mdpi.com
A summary of sustainable catalytic approaches is presented in the table below.
| Catalytic Approach | Examples of Catalysts/Systems | Key Advantages | Relevant Transformations |
| Earth-Abundant Metals | Copper salts (e.g., CuCl₂, CuI), Nickel complexes, Cobalt complexes | Lower cost, reduced toxicity, higher abundance | Cyclizations, coupling reactions, hydroaminations nih.govrsc.orgrsc.orgencyclopedia.pub |
| Heterogeneous Catalysts | Metals on solid supports (Cellulose, MOFs, Silica) | Recyclability, ease of separation, process intensification | Alkyne functionalization, coupling reactions wise-materials.orgnih.gov |
| Metal-Free Catalysis | Deep Eutectic Solvents (DES), Organocatalysts | Avoidance of metal contamination, greener processes | Condensation reactions, cyclizations mdpi.comresearchgate.net |
Advancements in Computational Methodologies for Predictive Chemical Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, and its application to aminoalkyne chemistry is set to expand significantly. mdpi.commdpi.com Advances in computational models will enable researchers to design more efficient synthetic routes and to predict the outcomes of novel transformations with greater accuracy.
Future developments in this area will likely focus on:
Predictive Modeling of Reaction Outcomes: The development of robust computational models, including those based on machine learning and artificial intelligence, will allow for the prediction of the major products of reactions involving complex molecules like this compound. mdpi.com This can help to minimize the number of experiments required, saving time and resources.
Elucidation of Reaction Mechanisms: Detailed computational studies, often employing Density Functional Theory (DFT), can provide deep insights into the mechanisms of catalytic and non-catalytic reactions of aminoalkynes. mdpi.commdpi.com This understanding is crucial for optimizing reaction conditions and for the rational design of new catalysts and reactions.
Catalyst Design and Optimization: Computational screening of potential catalysts can accelerate the discovery of new and more effective catalytic systems for aminoalkyne transformations. mdpi.commdpi.com By modeling the interaction between the catalyst and the aminoalkyne substrate, it is possible to predict catalytic activity and selectivity.
Exploration of Undiscovered Reactivity Modes and Selective Functionalization Strategies for this compound
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive terminal alkyne, opens the door to a wide range of chemical transformations. mdpi.compreprints.org While many reactions of aminoalkynes are known, there remains significant scope for the discovery of novel reactivity modes and more selective functionalization strategies.
Future research in this area will likely explore:
Cascade and Domino Reactions: The close proximity of the amino and alkyne groups in molecules like this compound makes them ideal substrates for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. mdpi.compreprints.org These reactions are highly efficient and atom-economical, leading to the rapid construction of complex molecular scaffolds. mdpi.com
Regio- and Stereoselective Functionalization: A key challenge in organic synthesis is the control of regioselectivity and stereoselectivity. Future work will focus on developing methods for the highly selective functionalization of either the alkyne or the amine group in this compound, as well as methods that functionalize both groups in a controlled manner. rsc.orgrsc.org
Late-Stage Functionalization: The ability to introduce the aminoalkyne moiety into complex molecules at a late stage of a synthesis is highly desirable, particularly in the context of drug discovery. wise-materials.orguoc.gr Research into late-stage functionalization strategies using this compound or similar building blocks will be of significant importance. wise-materials.org
Applications in Uncharted Territories of Chemical Innovation and Advanced Materials Design
The unique structural and electronic properties of molecules derived from aminoalkynes suggest that they could find applications in a variety of fields beyond traditional organic synthesis. The exploration of these uncharted territories represents a significant future research direction.
Emerging applications may include:
Materials Science: The rigid, linear structure of the alkyne unit, combined with the functionality provided by the amino group, makes aminoalkyne derivatives interesting candidates for the development of novel organic materials. semanticscholar.orgrsc.org For example, a new N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer was synthesized using pent-4-yn-1-amine, a close relative of this compound. rsc.org This monomer can be electropolymerized to form conductive polymer films, highlighting the potential of such compounds in organic electronics. semanticscholar.orgrsc.org
Medicinal Chemistry: Nitrogen-containing heterocyclic compounds, which can be readily synthesized from aminoalkynes, are prevalent in many biologically active molecules and pharmaceuticals. mdpi.comresearchgate.netpreprints.org The development of new synthetic routes to such compounds using this compound as a starting material could lead to the discovery of new therapeutic agents. mdpi.com
Chemical Biology: The alkyne group is a valuable "handle" for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The presence of a terminal alkyne in this compound makes it a potential tool for labeling and tracking biomolecules.
Q & A
Q. Q1. What are the recommended synthetic routes for N-Isopropylpent-4-yn-1-amine, and what reaction conditions optimize yield?
A1. Synthesis typically involves alkylation of a primary amine with an alkyne-containing alkyl halide. For example:
- React isopropylamine with 4-chloropent-1-yne in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Characterization by -NMR (expected signals: δ 1.0–1.2 ppm for isopropyl CH₃, δ 2.5–3.0 ppm for propargyl CH₂) and LC-MS (m/z ~127 [M+H]⁺) is critical .
Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?
A2. Use multi-modal analytical techniques:
Q. Q3. What are the primary research applications of this compound in medicinal chemistry?
A3. The compound’s alkyne group enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate bioactive molecules (e.g., fluorophores, targeting ligands) .
- Protease Inhibition : As a scaffold for designing transition-state analogs targeting enzyme active sites .
Advanced Research Questions
Q. Q4. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?
A4. The bulky isopropyl group:
- Reduces Nucleophilicity : Limits amine participation in SN2 reactions but enhances selectivity in palladium-catalyzed couplings (e.g., Sonogashira) .
- Thermodynamic Stability : DFT calculations show increased activation energy (~5–10 kcal/mol) for undesired side reactions (e.g., alkyne dimerization) .
Q. Q5. How can researchers resolve contradictions in reported solubility data for this compound?
A5. Discrepancies arise from solvent polarity and measurement methods. A systematic approach includes:
Q. Q6. What strategies mitigate amine oxidation during long-term storage?
A6. Oxidation is minimized by:
Q. Q7. How can computational modeling predict biological activity of this compound derivatives?
A7. Use in silico tools:
- Docking Studies : Simulate binding to target proteins (e.g., kinase ATP pockets) using AutoDock Vina .
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability, toxicity, and metabolic stability .
Contradictory Data & Troubleshooting
Q. Q8. Conflicting NMR spectra are reported for this compound. How to validate assignments?
A8. Discrepancies may stem from solvent effects or impurities. Validate via:
Q. Q9. How to address inconsistent biological activity in cell-based assays?
A9. Potential causes and solutions:
- Purity Issues : Re-purify via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and verify by LC-MS .
- Cell Permeability : Use logP calculations (e.g., XLogP3) to optimize lipophilicity; modify with prodrug strategies .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
